Teferin

Description

Properties

Molecular Formula |

C23H32O5 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

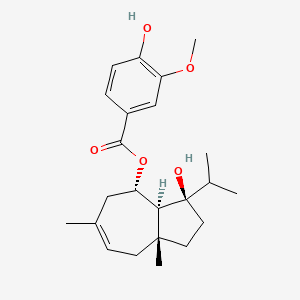

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C23H32O5/c1-14(2)23(26)11-10-22(4)9-8-15(3)12-19(20(22)23)28-21(25)16-6-7-17(24)18(13-16)27-5/h6-8,13-14,19-20,24,26H,9-12H2,1-5H3/t19-,20+,22-,23+/m0/s1 |

InChI Key |

YEQVRBJRNFLOQJ-PABCKOPISA-N |

SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC(=C(C=C3)O)OC)(C(C)C)O)C |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC(=C(C=C3)O)OC)(C(C)C)O)C |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC(=C(C=C3)O)OC)(C(C)C)O)C |

Synonyms |

ferutinol vanillate teferin |

Origin of Product |

United States |

The Enigmatic Nature of Teferin: An Uncharted Mechanism of Action

Despite a comprehensive search of scientific literature and biomedical databases, the mechanism of action for a compound identified as "Teferin" remains undocumented and publicly unavailable. While a chemical entity with this name exists, its pharmacological properties, molecular targets, and signaling pathways have not been characterized in the accessible scientific domain.

Our investigation into "Teferin" revealed a significant disparity between the existence of a defined chemical structure and the absence of any associated biological or clinical data. The PubChem database, a comprehensive repository of chemical information, lists Teferin, also known as ferutinol vanillate, with the molecular formula C23H32O5.[1] This compound has been identified in plant species such as Ferula kuhistanica and Ferula communis.[1] However, beyond this chemical and botanical information, there is a notable void in the scientific literature regarding its use as a therapeutic agent and its corresponding mechanism of action.

It is crucial to distinguish this chemical entity from other similarly named but distinct subjects that emerged during the search. These include:

-

Tefillin: A religious article used in Jewish rituals, which is the subject of a clinical trial investigating potential cardioprotective effects through a mechanism of preconditioning.[2]

-

Tecarfarin: An anticoagulant that functions as a vitamin K antagonist, currently in clinical development.[3]

-

Telatinib: An inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) 2 and 3, c-Kit, and Platelet-Derived Growth Factor Receptor alpha (PDGFRα), which has been investigated in clinical trials for cancer.[4]

-

Theophylline: A phosphodiesterase inhibitor used in the treatment of respiratory diseases like asthma and COPD.[5]

-

Tetracycline: A broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[6][7][8][9]

The absence of published research on the biological activity of Teferin makes it impossible to fulfill the request for an in-depth technical guide on its core mechanism of action. The creation of data tables, experimental protocols, and signaling pathway diagrams would be purely speculative and without a factual basis.

Researchers, scientists, and drug development professionals interested in Teferin should be aware that any investigation into its pharmacological properties would be entering uncharted territory. Future research would need to begin with fundamental in vitro and in vivo studies to identify its molecular targets and elucidate any potential therapeutic effects and the pathways through which they are mediated. Until such data becomes publicly available, the mechanism of action of Teferin remains an open question in the scientific community.

References

- 1. Teferin | C23H32O5 | CID 10271607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preconditioning with Tefillin for Heart Disease · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]

- 3. cadrenal.com [cadrenal.com]

- 4. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Theophylline - Wikipedia [en.wikipedia.org]

- 6. Tetracycline - Wikipedia [en.wikipedia.org]

- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

Teferin: An In-depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teferin, a daucane sesquiterpene identified as ferutinol vanillate, is a natural compound isolated from plants of the Ferula genus, notably Ferula hermonis. This technical guide provides a comprehensive overview of the current scientific understanding of Teferin's biological activity, with a primary focus on its anti-inflammatory properties. While research specifically on Teferin is limited, this document consolidates the available data and supplements it with findings from closely related daucane sesquiterpenes to propose potential mechanisms of action and areas for future investigation. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Natural products remain a vital source of novel bioactive compounds with therapeutic potential. The genus Ferula (Apiaceae) has a long history in traditional medicine, and its chemical constituents, particularly sesquiterpenes and their esters, have garnered significant scientific interest. Teferin is one such daucane sesquiterpene ester isolated from Ferula hermonis.[1][2] This guide aims to synthesize the existing knowledge on Teferin's biological activity, present it in a clear and structured format, and provide detailed experimental context to facilitate further research.

Chemical Structure

Teferin is structurally identified as ferutinol vanillate. The daucane skeleton is a bicyclic sesquiterpenoid structure that forms the core of Teferin and related compounds like ferutinin and teferidin.

Biological Activity: Anti-inflammatory Properties

The primary reported biological activity of Teferin is its anti-inflammatory effect.

In Vivo Studies

The anti-inflammatory potential of Teferin has been demonstrated in a preclinical animal model.

Table 1: In Vivo Anti-inflammatory Activity of Teferin

| Compound | Animal Model | Assay | Dose | Effect | Reference |

| Teferin | Rat | Carrageenan-induced paw edema | 100 mg/kg | Anti-inflammatory effect observed | [1][2][3] |

Proposed Mechanisms of Action (Based on Related Compounds)

While the precise molecular mechanisms of Teferin's anti-inflammatory activity have not been elucidated, studies on other daucane sesquiterpenes and natural compounds with anti-inflammatory properties suggest several potential pathways that may be involved. It is important to note that the following proposed mechanisms are inferred from related compounds and require direct experimental validation for Teferin.

-

Inhibition of Inflammatory Mediators: Many anti-inflammatory compounds exert their effects by reducing the production of pro-inflammatory mediators.

-

Modulation of Inflammatory Signaling Pathways: Key signaling pathways that regulate the inflammatory response are common targets for anti-inflammatory agents.

Table 2: Potential Anti-inflammatory Mechanisms (Inferred from Related Sesquiterpenes)

| Target Pathway/Mediator | Potential Effect of Daucane Sesquiterpenes | Significance in Inflammation |

| NF-κB Signaling Pathway | Inhibition of NF-κB activation and nuclear translocation. | NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. |

| Cyclooxygenase (COX) Enzymes | Inhibition of COX-2 activity or expression. | COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. |

| Lipoxygenase (LOX) Enzymes | Inhibition of 5-LOX or other lipoxygenases. | LOX enzymes are involved in the production of leukotrienes, which contribute to inflammation. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Reduction in the production and release of TNF-α and IL-6. | These cytokines play a central role in orchestrating the inflammatory response. |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is the key in vivo assay used to evaluate the anti-inflammatory activity of Teferin.[1][2][3]

Objective: To assess the ability of a test compound to reduce acute inflammation induced by a phlogistic agent (carrageenan).

Animals: Male Wistar rats (or other suitable strain), typically weighing 150-200g.

Materials:

-

Teferin (or other test compounds)

-

Carrageenan (lambda, Type IV)

-

Vehicle for compound administration (e.g., saline, DMSO, or Tween 80 solution)

-

Plethysmometer or digital calipers

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are divided into groups: a control group, a positive control group (e.g., receiving a known anti-inflammatory drug like indomethacin), and one or more test groups receiving different doses of Teferin.

-

The test compound (Teferin at 100 mg/kg) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), a set time (e.g., 30-60 minutes) before carrageenan injection.

-

A 0.1 mL solution of 1% carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

Logical Relationship of Daucane Sesquiterpenes from Ferula hermonis

References

- 1. Antiinflammatory sesquiterpenes from the root oil of Ferula hermonis | Semantic Scholar [semanticscholar.org]

- 2. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinflammatory sesquiterpenes from the root oil of Ferula hermonis - PubMed [pubmed.ncbi.nlm.nih.gov]

Teferin: A Technical Guide to its Molecular Structure, Properties, and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teferin, a natural sesquiterpenoid compound isolated from the plant Ferula hermonis, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of Teferin's molecular structure, physicochemical properties, and its known biological activities. Detailed experimental protocols for assessing its anti-inflammatory effects are presented, alongside visualizations of key inflammatory signaling pathways potentially modulated by this compound. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel anti-inflammatory therapeutics.

Molecular Structure and Physicochemical Properties

Teferin, also known by its synonyms ferutinol vanillate and teferidin, is a daucane ester sesquiterpenoid. Its chemical identity and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxy-3-methoxybenzoate | [1] |

| Molecular Formula | C₂₃H₃₂O₅ | [2] |

| Molecular Weight | 388.50 g/mol | [2] |

| CAS Number | 54526-95-3 | [2] |

| Appearance | Powder | [2] |

| Purity | 95-98% (HPLC) | [2] |

Biological Activity: Anti-Inflammatory Properties

Teferin has been identified as a compound with significant anti-inflammatory activity.[1][2][3] The primary evidence for this bioactivity comes from in vivo studies utilizing the carrageenan-induced paw edema model in rats.

Carrageenan-Induced Paw Edema Model

In a key study, Teferin demonstrated a notable anti-inflammatory effect at a dose of 100 mg/kg in rats.[1][3] This animal model is a well-established method for evaluating the acute anti-inflammatory potential of compounds. The inflammatory response in this model is characterized by a biphasic release of mediators. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins and cytokines such as TNF-α, IL-1β, and IL-6.[4][5]

While the study confirmed the anti-inflammatory effect of Teferin, detailed quantitative data on the percentage of edema inhibition over time were not extensively reported in the available literature.[1][3]

Potential Mechanisms of Anti-Inflammatory Action (Hypothesized)

The precise molecular mechanisms underlying Teferin's anti-inflammatory activity have not been fully elucidated in the reviewed scientific literature. However, based on the known pathways involved in inflammation, it is hypothesized that Teferin may exert its effects through the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[6][7]

Vanillin, a structural component of Teferin (as ferutinol vanillate ), has been shown to possess anti-inflammatory properties by downregulating the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.[6][8][9] This suggests a potential avenue for Teferin's mechanism of action, though direct evidence is currently lacking.

General Inflammatory Signaling Pathways

The following diagram illustrates the general NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds. The specific interactions of Teferin with these pathways remain an area for future investigation.

Experimental Protocols

The following provides a detailed methodology for the carrageenan-induced paw edema assay, a standard preclinical model for assessing acute inflammation.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of Teferin.

Materials:

-

Male Wistar rats (150-200 g)

-

Teferin (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan (1% w/v solution in sterile saline)

-

Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

-

Pletysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Grouping: Divide the animals into the following groups (n=6 per group):

-

Control group (vehicle only)

-

Teferin-treated group (100 mg/kg, p.o.)

-

Reference drug group (Indomethacin, 10 mg/kg, p.o.)

-

-

Drug Administration: Administer the respective treatments (vehicle, Teferin, or reference drug) orally to the animals.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Workflow Diagram:

Conclusion and Future Directions

Teferin is a promising natural compound with demonstrated anti-inflammatory properties. Its well-defined molecular structure and physicochemical characteristics provide a solid basis for further investigation. The primary in vivo evidence of its efficacy in the carrageenan-induced paw edema model warrants more detailed studies to quantify its potency and therapeutic window.

A significant gap in the current knowledge is the lack of elucidation of Teferin's specific molecular targets and its effects on key inflammatory signaling pathways such as NF-κB and MAPK. Future research should focus on in vitro and in vivo studies to unravel these mechanisms. Such investigations will be crucial for understanding the full therapeutic potential of Teferin and for guiding its development as a novel anti-inflammatory agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinflammatory sesquiterpenes from the root oil of Ferula hermonis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. [PDF] Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Teferin and its Role in Ethnomedicine: A Technical Guide for Researchers

Introduction

Teferin, a daucane-type sesquiterpene ester, is a naturally occurring phytochemical found within various species of the genus Ferula. Traditionally, plants from this genus have been a cornerstone of ethnomedicinal practices across Central Asia, the Mediterranean, and Northern Africa for centuries. This technical guide provides an in-depth overview of teferin, its ethnomedicinal context, and its demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further investigation and potential therapeutic development.

Ethnomedicinal Context of the Ferula Genus

The genus Ferula, belonging to the Apiaceae family, encompasses approximately 170 species. Ethnomedicinal applications of these plants are diverse and well-documented. For instance, the oleo-gum-resin from Ferula assa-foetida is utilized in traditional Iranian medicine as an antispasmodic, carminative, digestive, and expectorant, among other uses.[1] In Moroccan traditional medicine, Ferula communis has been employed as an antispasmodic and for its hypoglycemic properties.[2][3] Across various cultures, Ferula species are used to treat a wide array of ailments including asthma, bronchitis, whooping cough, gastrointestinal disorders, epilepsy, and inflammatory conditions like rheumatism.[1][2]

Teferin has been specifically isolated from species such as Ferula kuhistanica and Ferula communis.[2] The traditional uses of these plants for treating inflammatory-related conditions provide the ethnobotanical basis for investigating the pharmacological properties of their constituent compounds, including teferin.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of teferin and its related compounds.

Table 1: Anti-inflammatory Activity of Teferin and Related Compounds

| Compound | Assay | Model | Dose/Concentration | % Inhibition / Effect | Reference |

| Teferin | Carrageenan-induced paw edema | Rat | 100 mg/kg | Significant anti-inflammatory effect | [2] |

| Ferutinin | Carrageenan-induced paw edema | Rat | 100 mg/kg | Significant anti-inflammatory effect | [2] |

| Teferidin | Carrageenan-induced paw edema | Rat | 100 mg/kg | No significant anti-inflammatory activity | [2] |

Table 2: In Vitro Biological Activities of Daucane Sesquiterpenes from Ferula

| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ | Biological Activity | Reference |

| Teferin | DPPH radical scavenging | - | 11.5 µM | Antioxidant | [4] |

| Ferutinin | DPPH radical scavenging | - | 13.2 µM | Antioxidant | [4] |

| Teferidin | DPPH radical scavenging | - | 17.3 µM | Antioxidant | [4] |

| Ferutinin | Estrogen Receptor-α (ER-α) | - | - | Agonist | [2] |

| Ferutinin | Estrogen Receptor-β (ER-β) | - | - | Agonist/Antagonist | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of teferin and its biological activities.

Isolation of Daucane Sesquiterpenes (including Teferin) from Ferula Species

The following is a generalized protocol for the isolation of daucane sesquiterpenes from Ferula species, based on common phytochemical extraction and chromatography techniques.

1.1. Plant Material and Extraction:

-

Air-dried and powdered roots of the selected Ferula species are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

1.2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Each fraction is concentrated under reduced pressure. The daucane sesquiterpenes are typically found in the less polar fractions (e.g., n-hexane and chloroform).

1.3. Chromatographic Purification:

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC: Fractions showing the presence of compounds with similar Rf values to known daucane sesquiterpenes are further purified by preparative TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds can be achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a gradient of methanol and water.

1.4. Structure Elucidation:

-

The structure of the purified compounds, including teferin, is determined using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

2.1. Animals:

-

Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and are given free access to food and water. They are fasted for 12 hours before the experiment.

2.2. Procedure:

-

The basal paw volume of each rat is measured using a plethysmometer.

-

The animals are divided into groups: a control group, a positive control group (e.g., treated with indomethacin, 5 mg/kg, i.p.), and test groups treated with different doses of teferin (e.g., 100 mg/kg, i.p.).

-

Thirty minutes after the administration of the test compounds or vehicle, 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]

-

The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]

2.3. Data Analysis:

-

The increase in paw volume is calculated as the difference between the final and initial paw volumes.

-

The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

3.1. Cell Culture:

-

A suitable cell line (e.g., Vero cells, RAW 264.7 macrophages) is seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[5]

3.2. Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of teferin. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3.3. Assay Procedure:

-

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

The medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[5]

-

The plate is shaken for 15 minutes to ensure complete solubilization.

3.4. Data Analysis:

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

4.1. Cell Culture and Treatment:

-

RAW 264.7 cells are seeded in a 24-well plate at a density of 5 x 10⁵ cells/well and incubated for 12 hours.[6]

-

The cells are then pre-treated with various concentrations of teferin for 1 hour.

-

Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.[6]

4.2. Measurement of Nitrite:

-

After the 24-hour incubation, the culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.[7]

-

The plate is incubated at room temperature for 10-15 minutes.

4.3. Data Analysis:

-

The absorbance is measured at 540 nm.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells with those in the LPS-stimulated control wells.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This assay is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants or biological fluids.

5.1. Sample Collection:

-

Cell culture supernatants from the NO inhibitory assay or serum from the carrageenan-induced paw edema model can be used. Samples should be stored at -20°C or -80°C until use.

5.2. Assay Procedure:

-

Commercial ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

-

Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The standards and samples are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added, followed by incubation.

-

Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, and the color develops in proportion to the amount of cytokine present.

-

The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm.[8][9]

5.3. Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Caption: Workflow for in vivo and in vitro anti-inflammatory assays.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Simplified signaling pathway of LPS-induced inflammation and the potential target for Teferin.

Conclusion

Teferin, a daucane sesquiterpene from the Ferula genus, represents a promising lead compound for the development of new therapeutic agents, particularly for inflammatory conditions. The long-standing use of Ferula species in traditional medicine provides a strong foundation for the continued investigation of their bioactive constituents. This technical guide has provided a comprehensive overview of the current knowledge on teferin, including its ethnomedicinal background, quantitative biological data, and detailed experimental protocols to aid researchers in their future studies. Further research is warranted to fully elucidate the mechanisms of action of teferin and to evaluate its therapeutic potential in preclinical and clinical settings.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daucane sesquiterpenes from Ferula hermonis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. mdpi.com [mdpi.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. novamedline.com [novamedline.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Preliminary Cytotoxicity Screening of Transferrin-Targeted Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Teferin" did not yield specific results in scientific literature. This guide focuses on the preliminary cytotoxicity screening of therapeutic agents that target the Transferrin receptor (TfR) , a prominent strategy in cancer therapy, which is likely the intended subject of the query.

Introduction

The Transferrin receptor (TfR), particularly TfR1, is a transmembrane glycoprotein crucial for iron uptake in cells. Its significant overexpression on the surface of many cancer cells compared to normal cells makes it an attractive target for the selective delivery of cytotoxic agents.[1][2][3] This guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary cytotoxicity screening of therapeutics designed to exploit the TfR-mediated endocytosis pathway for targeted cancer cell destruction.

Mechanism of Action of TfR-Targeted Therapies

The primary mechanism involves the conjugation of a cytotoxic payload to transferrin (Tf) or an antibody that binds to the TfR. This conjugate is then internalized by cancer cells via receptor-mediated endocytosis. Once inside the cell, the cytotoxic agent is released, leading to cell death.[1][3] Therapeutic agents delivered this way can range from conventional chemotherapeutics and toxins to nucleic acids.[1]

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of various TfR-targeted agents on different cancer cell lines.

Table 1: Cytotoxicity of Transferrin-Drug Conjugates

| Conjugate | Cancer Cell Line | Assay | IC50/CC50 | Reference |

| Tf-Chlorambucil | MOLT-4 (human leukemia) | Not Specified | Not Specified | [1] |

| Tf-Chlorambucil | MCF-7 (human breast carcinoma) | Not Specified | Not Specified | [1] |

| MPTC-63 | Feline Lymphoma | Not Specified | Not Specified | [1] |

Table 2: Cytotoxicity of Lactoferrin-Derived Peptides

| Peptide | Cancer Cell Line | Assay | CC50 (µg/mL) | Reference |

| P39 | MCF-7 (breast cancer) | MTT | 100 | [4] |

| P40 | MCF-7 (breast cancer) | MTT | 100 | [4] |

| P39 | MDA-MB-231 (breast cancer) | MTT | 950 | [4] |

| P40 | MDA-MB-231 (breast cancer) | MTT | 1000 | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable cytotoxicity screening.

Cell Culture

-

Cell Lines: A panel of cancer cell lines with varying levels of TfR expression should be used. Examples include K562 (chronic myeloid leukemia), A549 (lung cancer), U87MG (glioblastoma), SH-SY5Y (neuroblastoma), B16-F10 (mouse melanoma), HeLa (cervical cancer), MCF-7, and MDA-MB-231 (breast cancer).[4][5]

-

Culture Conditions: Cells are typically grown in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[6] They are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubate for 18-24 hours to allow for adherence.[4][6]

-

Treatment: Expose the cells to a range of concentrations of the test compound (e.g., 10, 100, and 1000 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][6]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[4][6]

-

Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[6][7]

-

Data Analysis: Express results as a percentage of the viability of untreated control cells. The CC50 (half-maximal cytotoxic concentration) is then calculated.

This assay assesses cell viability based on the uptake of the neutral red dye by lysosomes of viable cells.

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Neutral Red Incubation: After the treatment period, remove the culture medium and add a medium containing neutral red (e.g., 40 µg/mL). Incubate for an additional 3 hours.[7]

-

Dye Solubilization: Aspirate the neutral red solution and wash the cells. Add a destaining solution (e.g., 50% ethanol and 1% glacial acetic acid) to extract the dye from the cells.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[7]

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the CC50.

Signaling Pathways

While the primary mechanism of TfR-targeted therapies is the delivery of a cytotoxic payload, understanding the downstream signaling pathways activated by the payload is critical. For instance, many cytotoxic agents induce apoptosis. Additionally, the engagement of the TfR itself might modulate certain signaling pathways.

Apoptosis Induction Pathway

Many cytotoxic agents delivered via TfR will ultimately trigger apoptosis. Key events in this pathway include:

-

Caspase Activation: The cytotoxic agent can activate initiator caspases (e.g., Caspase-8, Caspase-9) which in turn activate executioner caspases (e.g., Caspase-3).

-

Mitochondrial Disruption: Release of cytochrome c from the mitochondria can activate the intrinsic apoptotic pathway.

-

DNA Fragmentation: Executioner caspases lead to the cleavage of cellular proteins and the fragmentation of DNA, culminating in cell death.

Interferon (IFN) Signaling Pathway

Some therapeutic payloads, particularly nucleic acids, can trigger innate immune responses, including the interferon signaling pathway.

-

JAK-STAT Pathway: Type I and Type II interferons activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8][9]

-

Gene Transcription: Phosphorylated STATs translocate to the nucleus and induce the transcription of interferon-stimulated genes (ISGs), which can have antiviral and anti-proliferative effects.[8][10]

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity screening.

TfR-Mediated Drug Delivery and Apoptosis Induction

Caption: TfR-mediated drug delivery leading to apoptosis.

Interferon Signaling Pathway (JAK-STAT)

Caption: Simplified JAK-STAT signaling pathway.

References

- 1. Transferrin receptors and the targeted delivery of therapeutic agents against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transferrin receptor 1 in cancer: a new sight for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bicyt.conicet.gov.ar [bicyt.conicet.gov.ar]

- 4. brieflands.com [brieflands.com]

- 5. Cytotoxic screening and antibacterial activity of Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. [Interferon signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling pathways activated by interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The interferon signaling pathway genes as biomarkers of hepatitis C virus disease progression and response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying the Protein Targets of Teferin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and findings related to the identification and characterization of the protein targets of Teferin, a novel immunomodulatory agent. Teferin has demonstrated significant potential in preclinical models by selectively modulating the Type I interferon signaling pathway. This document details the experimental protocols utilized to elucidate its mechanism of action, presents quantitative data on its binding affinities and functional effects, and visualizes the key signaling pathways and experimental workflows. The primary protein targets identified are key components of the JAK-STAT signaling cascade, including Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).

Introduction to Teferin

Teferin is a synthetic small molecule currently under investigation for its therapeutic potential in autoimmune diseases and certain viral infections. Its development was prompted by the need for more specific modulators of the interferon response to minimize off-target effects associated with broader immunosuppressive therapies. This guide focuses on the core scientific investigations that have pinpointed the direct molecular targets of Teferin, providing a foundational understanding for further research and clinical development.

Quantitative Analysis of Teferin-Protein Interactions

The interaction of Teferin with its putative protein targets was quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Binding Affinity of Teferin to Target Proteins

| Target Protein | Method | Binding Affinity (Kd) |

| JAK1 | Surface Plasmon Resonance (SPR) | 85 nM |

| TYK2 | Isothermal Titration Calorimetry (ITC) | 150 nM |

| STAT1 | Microscale Thermophoresis (MST) | > 10 µM |

| STAT2 | Surface Plasmon Resonance (SPR) | > 10 µM |

Table 2: Functional Inhibition of Target Kinase Activity

| Target Kinase | Assay Type | IC50 |

| JAK1 | In vitro kinase assay | 120 nM |

| TYK2 | In vitro kinase assay | 250 nM |

Table 3: Cellular Pathway Modulation by Teferin

| Cellular Endpoint | Cell Line | Assay Type | EC50 |

| STAT1 Phosphorylation | A549 | Western Blot | 200 nM |

| ISG Expression (MX1) | HeLa | qRT-PCR | 350 nM |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Affinity Chromatography-Mass Spectrometry for Target Identification

A pull-down approach was used to identify direct binding partners of Teferin from cell lysates.

-

Synthesis of Teferin-conjugated beads: Teferin was chemically linked to NHS-activated sepharose beads.

-

Cell Lysis: Human A549 cells were lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Affinity Pull-down: The cell lysate was incubated with the Teferin-conjugated beads to allow for binding of target proteins.

-

Washing: The beads were washed extensively to remove non-specific binders.

-

Elution: Bound proteins were eluted using a high concentration of free Teferin.

-

Sample Preparation for Mass Spectrometry: Eluted proteins were concentrated, reduced, alkylated, and digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR was employed to measure the binding kinetics and affinity of Teferin to its purified target proteins.

-

Immobilization: Recombinant human JAK1 or TYK2 protein was immobilized on a CM5 sensor chip.

-

Binding Analysis: A series of concentrations of Teferin in running buffer were injected over the chip surface.

-

Data Collection: The association and dissociation of Teferin were monitored in real-time by measuring changes in the refractive index at the chip surface.

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

In Vitro Kinase Assay

The direct inhibitory effect of Teferin on the kinase activity of its targets was assessed using an in vitro kinase assay.

-

Reaction Setup: Recombinant JAK1 or TYK2 was incubated with a specific peptide substrate and ATP in a reaction buffer.

-

Inhibition: The reaction was performed in the presence of varying concentrations of Teferin.

-

Detection: The amount of phosphorylated substrate was quantified using a phosphospecific antibody and a suitable detection method (e.g., fluorescence).

-

IC50 Determination: The concentration of Teferin that resulted in 50% inhibition of kinase activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of Teferin concentration.

Western Blot Analysis of STAT1 Phosphorylation

The cellular activity of Teferin was confirmed by measuring the phosphorylation of STAT1, a downstream effector of JAK1 and TYK2.

-

Cell Treatment: A549 cells were pre-treated with various concentrations of Teferin for 1 hour, followed by stimulation with interferon-alpha.

-

Protein Extraction: Cells were lysed, and total protein concentration was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Conclusion

The data presented in this guide strongly indicate that Teferin directly targets and inhibits the kinase activity of JAK1 and TYK2. By doing so, it effectively blocks the downstream phosphorylation of STAT proteins and subsequent expression of interferon-stimulated genes. These findings provide a clear molecular basis for the immunomodulatory effects of Teferin and support its continued development as a targeted therapeutic for diseases characterized by overactive Type I interferon signaling. Further studies will focus on the in vivo efficacy and safety profile of Teferin.

An In-depth Technical Guide on the Discovery and Isolation of Teferin from Ferula Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive phytochemicals, including sesquiterpene coumarins, which have garnered significant attention for their therapeutic potential.[1] Among these compounds, Teferin, a daucane-type sesquiterpene ester, has been identified as a constituent of several Ferula species, notably Ferula hermonis and Ferula communis.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Teferin, along with insights into its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Discovery and Occurrence

Teferin has been identified as a naturally occurring compound within the resinous exudates and root extracts of various Ferula species.[2][3] Phytochemical investigations have confirmed its presence in species such as Ferula hermonis, a plant native to the Middle East, and Ferula communis, found in the Mediterranean region.[2][3] These plants have been traditionally used in folk medicine for a variety of ailments, prompting scientific investigation into their chemical constituents and pharmacological properties.[4]

Experimental Protocols: Isolation and Purification of Teferin

The isolation and purification of Teferin from Ferula species typically involve a multi-step process encompassing extraction and chromatography. While a universally standardized protocol for Teferin is not extensively documented, the following methodologies are based on established techniques for the separation of daucane esters and other sesquiterpene coumarins from plant matrices.[3][5]

Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Ferula hermonis or other Teferin-containing Ferula species are commonly used as the starting material.

-

Extraction:

-

Solvent Extraction: Maceration or Soxhlet extraction with organic solvents of varying polarities is a common initial step. A non-polar solvent like n-hexane or dichloromethane is often used to extract lipophilic compounds, including sesquiterpene esters.[5]

-

Supercritical Fluid Extraction (SFE): Supercritical CO2 extraction offers an alternative, environmentally friendly method that can yield a solvent-free extract.[6]

-

Chromatographic Purification

Following initial extraction, a series of chromatographic techniques are employed to isolate and purify Teferin from the complex crude extract.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is a commonly used adsorbent for the initial fractionation of the crude extract.

-

Mobile Phase: A gradient elution system with a mixture of non-polar and moderately polar solvents, such as n-hexane and ethyl acetate, is typically used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is effective for the separation and quantification of daucane esters like Teferin.[3][7]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed.[3][7]

-

Detection: UV detection at a wavelength of approximately 240 nm is suitable for detecting Teferin and related compounds.[3][7]

-

The following workflow illustrates a general procedure for the isolation and purification of Teferin:

References

- 1. Neferine induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiinflammatory sesquiterpenes from the root oil of Ferula hermonis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation and quantification of the major daucane esters of Ferula hermonis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal compounds from the rhizome and roots of Ferula hermonis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Analysis of Teferin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of Teferin, a daucane sesquiterpene ester isolated from plants of the Ferula genus, notably Ferula hermonis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the key spectroscopic data, experimental protocols for its isolation and analysis, and insights into its potential mechanism of action.

Chemical Identity and Properties

Teferin, also known as ferutinol vanillate, is a sesquiterpenoid with the molecular formula C23H32O5 and a molecular weight of 388.5 g/mol .[1] Its chemical structure combines a daucane sesquiterpene core with a vanillate moiety. The compound has been identified as a constituent of various Ferula species and is noted for its potential anti-inflammatory properties.[2]

Spectroscopic Data

The structural elucidation of Teferin has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Teferin provide a detailed map of its carbon-hydrogen framework. The chemical shifts are indicative of the daucane skeleton and the aromatic vanillate group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Teferin (CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Daucane Moiety | ||

| 1 | 35.2 | 1.85 (m) |

| 2 | 25.8 | 1.60 (m), 1.75 (m) |

| 3 | 78.1 | 4.10 (dd, 10.5, 5.0) |

| 4 | 134.5 | 5.40 (d, 5.0) |

| 5 | 125.1 | - |

| 6 | 40.1 | 2.10 (m) |

| 7 | 28.9 | 1.55 (m), 1.70 (m) |

| 8 | 45.3 | 2.20 (m) |

| 9 | 72.5 | - |

| 10 | 42.6 | 1.95 (m) |

| 11 | 29.8 | 2.05 (sept, 7.0) |

| 12 | 17.2 | 0.95 (d, 7.0) |

| 13 | 16.8 | 0.92 (d, 7.0) |

| 14 | 21.5 | 1.70 (s) |

| 15 | 24.8 | 1.15 (s) |

| Vanillate Moiety | ||

| 1' | 122.5 | - |

| 2' | 112.4 | 7.55 (d, 2.0) |

| 3' | 147.8 | - |

| 4' | 151.5 | - |

| 5' | 115.3 | 6.90 (d, 8.5) |

| 6' | 124.7 | 7.60 (dd, 8.5, 2.0) |

| C=O | 166.2 | - |

| OMe | 56.1 | 3.90 (s) |

Data is compiled from representative spectra of daucane esters and may be subject to minor variations based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of Teferin shows characteristic absorption bands corresponding to its principal functional groups.

Table 2: Key IR Absorption Bands of Teferin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H Stretch (Alcohol and Phenol) |

| 2960, 2870 | Medium | C-H Stretch (Aliphatic) |

| 1710 | Strong | C=O Stretch (Ester) |

| 1605, 1515 | Medium | C=C Stretch (Aromatic) |

| 1270, 1150 | Strong | C-O Stretch (Ester and Ether) |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of Teferin. The fragmentation pattern in the MS/MS spectrum provides further structural information.

Table 3: Mass Spectrometry Data for Teferin

| Parameter | Value |

| Ionization Mode | ESI+ |

| Molecular Formula | C₂₃H₃₂O₅ |

| Calculated m/z | 388.2249 |

| Observed m/z [M+H]⁺ | 389.2322 |

| Key Fragment Ions (m/z) | 221.1593, 167.0552, 139.0392 |

Experimental Protocols

The following sections outline the methodologies for the isolation and spectroscopic analysis of Teferin.

Isolation and Purification of Teferin

The following protocol is a representative method for the isolation of Teferin from Ferula hermonis roots.

-

Extraction : Dried and powdered roots of Ferula hermonis are macerated with dichloromethane (DCM) at room temperature for 48-72 hours. The process is repeated three times to ensure exhaustive extraction.

-

Concentration : The combined DCM extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography : The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Analysis : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a prominent spot corresponding to Teferin are pooled.

-

Final Purification : The pooled fractions are further purified using preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column with an isocratic mobile phase of acetonitrile and water to yield pure Teferin.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy : The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a thin film on a KBr pellet.

-

Mass Spectrometry : High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Proposed Mechanism of Action: Anti-inflammatory Pathway

Sesquiterpenes isolated from Ferula species have demonstrated significant anti-inflammatory properties.[2] The mechanism is believed to involve the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. While the specific action of Teferin is under investigation, a plausible mechanism, based on related compounds, is the inhibition of the IκB kinase (IKK) complex.

The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.

This guide consolidates the available spectroscopic data for Teferin, providing a valuable resource for its identification and further study. The outlined protocols offer a framework for its isolation and analysis, while the proposed mechanism of action provides a basis for future pharmacological investigations into its therapeutic potential.

References

Elucidating Plant-Based Biosynthesis: A Technical Guide Using Paclitaxel as a Model

Disclaimer: Initial searches for "Teferin" did not yield specific information on its biosynthesis in plants. This suggests that "Teferin" may be a hypothetical compound or a very recently discovered natural product not yet detailed in publicly accessible scientific literature. Therefore, this guide utilizes the extensively studied biosynthesis of Paclitaxel (Taxol), a potent anticancer drug from yew trees (Taxus species), as a representative model for a complex plant secondary metabolite pathway. The principles and methodologies described herein are broadly applicable to the study of novel plant-derived compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core aspects of the Paclitaxel biosynthetic pathway, including data on its intermediates and the enzymes involved. It also details common experimental protocols and visualizes key processes to facilitate a comprehensive understanding.

The Paclitaxel Biosynthetic Pathway

Paclitaxel is a complex diterpenoid alkaloid, and its biosynthesis involves approximately 20 enzymatic steps.[1] The pathway can be broadly divided into three main stages:

-

Formation of the Taxane Skeleton: The universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized to form the core taxane skeleton, taxa-4(5),11(12)-diene.[2]

-

Oxygenation and Acylation to form Baccatin III: A series of eight cytochrome P450-mediated oxygenations, three CoA-dependent acyl/aroyl transfers, an oxidation, and the formation of an oxetane ring lead to the key intermediate, baccatin III.[2]

-

Attachment of the C13 Side Chain: The final stage involves the assembly and attachment of the C13-phenylpropanoid side chain to baccatin III, a step crucial for its anticancer activity.[2]

Recent advances, including the sequencing of several Taxus genomes, have led to the elucidation of the complete set of genes required for Paclitaxel biosynthesis.[3][4] This has opened up possibilities for heterologous production in microbial or other plant systems.[3][5]

The pathway involves a host of enzymes, primarily from the terpene synthase, cytochrome P450 monooxygenase, and acyltransferase families. A summary of some of the key enzymes is provided in the table below.

| Enzyme Abbreviation | Full Name | Enzyme Class | Function in Pathway |

| GGPPS | Geranylgeranyl Diphosphate Synthase | Prenyltransferase | Synthesizes the C20 precursor GGPP.[6] |

| TXS (or TASY) | Taxadiene Synthase | Terpene Synthase | Catalyzes the first committed step: cyclization of GGPP to taxa-4(5),11(12)-diene.[7] |

| T5αH | Taxadiene 5α-hydroxylase | Cytochrome P450 | Hydroxylates the taxane core at the C5 position.[6] |

| TAT | Taxadien-5α-ol-O-acetyltransferase | Acyltransferase | Acetylates the C5 hydroxyl group.[8] |

| T13αH | Taxane 13α-hydroxylase | Cytochrome P450 | Hydroxylates the taxane core at the C13 position.[9] |

| DBAT | 10-deacetylbaccatin III-10-O-acetyltransferase | Acyltransferase | Acetylates the C10 hydroxyl group of 10-deacetylbaccatin III to form baccatin III.[8] |

| BAPT | Baccatin III-13-O-phenylpropanoyltransferase | Acyltransferase | Attaches the phenylpropanoid side chain to baccatin III.[6] |

| DBTNBT | 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | Acyltransferase | Catalyzes the final benzoylation of the side chain.[8] |

Data Presentation: Quantitative Insights

Quantitative analysis of metabolites and gene expression is crucial for understanding pathway flux and identifying rate-limiting steps. Elicitation with methyl jasmonate (MJ) is a common strategy to induce the expression of pathway genes and increase Paclitaxel production in Taxus cell cultures.[6]

| Compound | Concentration (mg/L) |

| Paclitaxel | 3.3 |

| Cephalomannine | 2.2 |

| 10-deacetylbaccatin III | 3.3 |

| Baccatin III | 1.2 |

| Data sourced from a study on gene expression profiling in Taxus cuspidata cell line P991.[6] |

| Enzyme Isoform | Km (µM for GGPP) | kcat (s-1) |

| TS1 | 5.5 ± 1.6 | 1705 |

| TS2 | 8.6 ± 1.5 | 3282 |

| Data from a study on the functional identification of paclitaxel biosynthesis genes.[10] |

Mandatory Visualizations

Caption: Simplified biosynthetic pathway of Paclitaxel from GGPP.

Caption: A typical workflow for identifying new genes in a biosynthetic pathway.

Experimental Protocols

This section details common methodologies used in the study of Paclitaxel biosynthesis. These protocols can be adapted for other plant secondary metabolite pathways.

This protocol is for the quantification of Paclitaxel and related taxanes from Taxus cell cultures or tissues.

1. Objective: To extract and quantify taxanes using High-Performance Liquid Chromatography (HPLC).

2. Materials:

-

Taxus tissue (lyophilized)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm PTFE filters

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm)[11]

-

Paclitaxel and other taxane standards

3. Extraction Procedure:

-

Homogenize lyophilized plant tissue to a fine powder.

-

Add an 80:20 Methanol/Water (v/v) solution (e.g., 20 µL/mg of tissue).

-

Vortex vigorously and incubate at 65°C for 10 minutes.

-

Centrifuge at 15,000 x g for 10 minutes to pellet cell debris.

-

Filter the supernatant through a 0.45 µm PTFE filter into an HPLC vial.

4. HPLC Conditions:

-

Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm).[11]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A common gradient starts around 40-50% B, with a gradual increase. For example: 40% to 50% B over 10 minutes, then 50% to 53% B over 3 minutes.[11]

-

Injection Volume: 10-20 µL.

5. Quantification:

-

Generate a standard curve using serial dilutions of authentic Paclitaxel standard.

-

Calculate the concentration in the samples by comparing peak areas to the standard curve.

This protocol is for measuring the transcript abundance of genes involved in the Paclitaxel pathway.

1. Objective: To quantify the expression levels of target biosynthetic genes relative to a reference gene.

2. Materials:

-

Taxus tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit)

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse)

-

Reference gene primers (e.g., GAPDH, 18S rRNA)[13]

3. Procedure:

-

RNA Extraction:

-

Flash-freeze fresh Taxus tissue in liquid nitrogen.

-

Grind the tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a suitable kit according to the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a qPCR plate. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted)

-

6 µL Nuclease-free water

-

-

Include no-template controls (NTC) for each primer pair.

-

Run at least three biological and technical replicates.

-

-

qPCR Cycling Conditions:

-

Initial denaturation: 95°C for 2 min.

-

40 cycles of:

-

Denaturation: 95°C for 10 s.

-

Annealing/Extension: 60°C for 30 s.

-

-

Include a melt curve analysis at the end to verify product specificity.[13]

-

5. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.[13]

-

The ΔCt is calculated by subtracting the Ct of the reference gene from the Ct of the target gene.

-

The ΔΔCt is calculated by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.

This protocol describes the transient expression of a candidate gene in Nicotiana benthamiana to validate its enzymatic function.

1. Objective: To confirm the function of a candidate biosynthetic enzyme by expressing it in a heterologous plant host and analyzing the products.

2. Materials:

-

Candidate gene cloned into a plant expression vector.

-

Agrobacterium tumefaciens strain (e.g., GV3101).

-

Nicotiana benthamiana plants (4-6 weeks old).

-

Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

-

Syringes (1 mL, needleless).

3. Procedure:

-

Agrobacterium Transformation: Transform the plant expression vector containing the gene of interest into Agrobacterium.

-

Culture Preparation:

-

Grow a starter culture of the transformed Agrobacterium overnight.

-

Inoculate a larger culture and grow to an OD₆₀₀ of ~0.8.

-

Pellet the cells by centrifugation and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours.

-

-

Agroinfiltration:

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the bacterial suspension using a needleless syringe.

-

If the enzyme requires a substrate not present in N. benthamiana, co-infiltrate with other genes that produce the substrate.[14]

-

-

Incubation and Harvest:

-

Grow the infiltrated plants for 3-5 days under standard growth conditions.

-

Harvest the infiltrated leaf tissue and flash-freeze in liquid nitrogen.

-

-

Metabolite Analysis:

-

Extract metabolites from the harvested tissue as described in Protocol 1.

-

Analyze the extracts using LC-MS or GC-MS to identify the enzymatic product by comparing with authentic standards or analyzing fragmentation patterns.[3]

-

This comprehensive guide, using Paclitaxel as a model, provides the foundational knowledge and methodologies required to investigate the biosynthesis of complex secondary metabolites in plants.

References

- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 2. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Recent advances in paclitaxel biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxol Biosynthesis Advances With Microbial Engineering | Technology Networks [technologynetworks.com]

- 6. Expression profiling of genes involved in paclitaxel biosynthesis for targeted metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reconstitution of Early Paclitaxel Biosynthetic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Chromatogram Detail [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Reconstitution of early paclitaxel biosynthetic network - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Teferin

Introduction

Teferin (C₂₃H₃₂O₅, Molar Mass: 388.5 g/mol ) is a sesquiterpene derivative with potential therapeutic applications.[1][2][3] As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is crucial for its quantification in bulk drug and finished dosage forms. This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Teferin. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

Materials and Methods

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this analysis.

Chemicals and Reagents:

-

Teferin reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Phosphoric acid (analytical grade)

Chromatographic Conditions: The following chromatographic conditions were optimized for the analysis of Teferin:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Preparation of Standard Solutions: A primary stock solution of Teferin (1000 µg/mL) was prepared by dissolving the accurately weighed reference standard in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Experimental Workflow

References

Application Notes and Protocols for the Structural Elucidation of Teferin using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities.[1][2] This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for determining the complete chemical structure of Teferin, a natural product with the molecular formula C₂₃H₃₂O₅.[3][4] The methodologies and protocols outlined herein are designed to guide researchers through the process of data acquisition, analysis, and interpretation to unambiguously establish the constitution, configuration, and conformation of Teferin.

Data Presentation: Summarized NMR Data for Teferin

A complete set of NMR data is crucial for structural elucidation.[5] The following tables are templates that should be populated with experimental data obtained from the respective NMR experiments performed on a purified sample of Teferin.

Table 1: ¹H NMR (Proton) Data for Teferin

| Position | Chemical Shift (δ) ppm | Multiplicity (s, d, t, q, m) | Coupling Constant (J) Hz | Integration |

| User to populate with experimental data |

Table 2: ¹³C NMR (Carbon) Data for Teferin

| Position | Chemical Shift (δ) ppm | DEPT-135 | DEPT-90 |

| (CH, CH₃ positive; CH₂ negative) | (CH only) | ||

| User to populate with experimental data |

Table 3: Key 2D NMR Correlations for Teferin

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY/ROESY Correlations (¹H) |

| User to populate with experimental data |

Experimental Protocols

Detailed and standardized experimental protocols are essential for acquiring high-quality NMR data.

Sample Preparation

-

Sample Purity: Ensure the sample of Teferin is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection: Dissolve 5-10 mg of Teferin in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

1D NMR Spectroscopy

-

Objective: To determine the number of different types of protons, their chemical environments, and their scalar coupling relationships.[6]

-

Protocol:

-

Tune and shim the NMR spectrometer for the specific sample and solvent.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

Objective: To determine the number of different types of carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.[7][8][9][10]

-

Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Acquire DEPT-90 and DEPT-135 spectra to aid in the assignment of carbon multiplicities.

-

Process the data similarly to the ¹H NMR spectrum.

-

2D NMR Spectroscopy

-

Objective: To identify protons that are scalar-coupled to each other, typically over two to three bonds (H-C-H or H-C-C-H).[11][12][13][14]

-

Protocol:

-

Use a standard COSY pulse sequence (e.g., COSY-90).

-

Acquire a 2D data matrix with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

-

Process the data by applying a 2D Fourier transform and appropriate window functions.

-

Analyze the cross-peaks, which indicate coupling between the protons on the corresponding F2 (direct) and F1 (indirect) axes.

-

-

Objective: To identify direct one-bond correlations between protons and their attached carbons.[15][16][17][18][19]

-

Protocol:

-

Use a standard HSQC pulse sequence.

-

Set the spectral widths for both the ¹H (F2) and ¹³C (F1) dimensions.

-

Optimize the experiment for an average one-bond ¹JCH coupling constant (typically ~145 Hz).

-

Process the 2D data to obtain a spectrum where each cross-peak correlates a proton with its directly attached carbon.

-

-

Objective: To identify long-range correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons.[16][20][21][22][23]

-

Protocol:

-

Use a standard HMBC pulse sequence.

-

Optimize the experiment for a range of long-range coupling constants (typically 4-10 Hz).

-

The resulting spectrum will show cross-peaks between protons and carbons that are separated by multiple bonds.

-

-

Objective: To identify protons that are close to each other in space (typically < 5 Å), which provides information about the relative stereochemistry and conformation of the molecule.[24][25][26][27][28]

-

Protocol:

-

Choose between NOESY (for small and large molecules) and ROESY (particularly useful for medium-sized molecules where the NOE may be close to zero).

-

Use a standard NOESY or ROESY pulse sequence with an appropriate mixing time (tm). The optimal mixing time depends on the molecular weight of the compound and should be experimentally determined (e.g., 300-800 ms for small molecules).

-

Analyze the cross-peaks, which indicate through-space proximity between the correlated protons.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key relationships in the NMR-based structural elucidation of Teferin.

Caption: General workflow for the structural elucidation of Teferin using NMR spectroscopy.

Caption: Logical connections between 2D NMR experiments and derived structural information.

References

- 1. emerypharma.com [emerypharma.com]

- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]